molecular formula C16H18N2O4S B5910995 ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate

ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate

Cat. No. B5910995
M. Wt: 334.4 g/mol
InChI Key: BJYNUDBOOFBFSP-XFXZXTDPSA-N
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Description

Ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for the treatment of several diseases. In

Mechanism of Action

The mechanism of action of Ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. Additionally, it has been found to inhibit the replication of several viruses, including hepatitis B virus and HIV.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that contribute to inflammation. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been suggested that this compound may act as an antioxidant and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate in lab experiments include its high yield synthesis method, its promising anti-inflammatory, anti-tumor, and anti-viral activities, and its potential as a drug candidate. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects. Additionally, its potential toxicity and side effects need to be investigated before it can be used as a drug in humans.

Future Directions

There are several future directions for research on Ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate. First, further studies are needed to understand its mechanism of action and its biochemical and physiological effects. Second, research is needed to investigate its potential as a drug candidate for the treatment of cancer and viral infections. Third, its potential toxicity and side effects need to be studied in detail. Fourth, the synthesis method needs to be optimized to increase the yield and purity of the product. Finally, further research is needed to explore its potential applications in other fields, such as agriculture and food science.
Conclusion:
This compound is a promising compound that exhibits several biochemical and physiological effects. Its potential applications in drug development make it an important area of research. Further studies are needed to understand its mechanism of action, its potential as a drug candidate, and its toxicity and side effects. The future directions for research on this compound are diverse and offer exciting opportunities for scientific discovery.

Synthesis Methods

The synthesis of Ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate involves the reaction of ethyl 2-bromoacetate with 2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in high yield.

Scientific Research Applications

Ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate has been found to exhibit promising applications in drug development. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis. Therefore, this compound has been suggested as a potential candidate for the treatment of cancer and viral infections.

properties

IUPAC Name

ethyl 2-[2-[(Z)-(1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-18-15(20)12(17-16(18)23)9-11-7-5-6-8-13(11)22-10-14(19)21-4-2/h5-9H,3-4,10H2,1-2H3,(H,17,23)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYNUDBOOFBFSP-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)OCC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CC=C2OCC(=O)OCC)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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